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Compound of Interest

Compound Name:
(3s,3ar,6as)-Hexahydrofuro[2,3-

B]furan-3-Ol

CAS No.: 162119-33-7

Cat. No.: B069558

Get Quote

An In-depth Technical Guide to the Synthesis of Darunavir Intermediates

Authored by a Senior Application Scientist
Introduction: Deconstructing a Potent HIV-1
Protease Inhibitor
Darunavir (marketed as Prezista) stands as a cornerstone in the management of Human

Immunodeficiency Virus (HIV) infection. As a second-generation protease inhibitor (PI), it

exhibits a high genetic barrier to resistance and potent activity against multi-drug-resistant HIV

strains.[1][2] The efficacy of Darunavir is intrinsically linked to its complex molecular

architecture, which is assembled from several key chiral intermediates. Understanding the

synthesis of these building blocks is critical for researchers and professionals in drug

development and manufacturing, as the efficiency and stereochemical purity of these

syntheses directly impact the cost, scalability, and ultimately, the accessibility of this life-saving

medication.[3]
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This guide provides a detailed exploration of the synthetic strategies employed to construct the

core intermediates of Darunavir. We will move beyond simple procedural descriptions to dissect

the underlying chemical principles, compare competing methodologies, and offer insights into

the practical considerations for both laboratory-scale synthesis and industrial production.

Retrosynthetic Analysis: A Strategic Roadmap
A logical approach to understanding the synthesis of Darunavir is to work backward from the

final molecule. The retrosynthetic analysis reveals three primary fragments:

The P2 Ligand: The bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to

as bis-THF alcohol. This ligand is crucial for high-affinity binding to the HIV protease

enzyme.[4]

The Core Amino Alcohol: A (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl backbone, which forms

the central scaffold of the inhibitor.

The Sulfonamide Cap: A 4-aminophenyl sulfonamide moiety, which interacts with the S2'

pocket of the protease.

The most common industrial disconnections occur at the carbamate and sulfonamide linkages,

identifying the bis-THF alcohol and an amino-sulfonamide precursor as the principal

intermediates.
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Caption: Retrosynthetic analysis of Darunavir.

Part 1: Synthesis of the Bicyclic Ligand:
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
The synthesis of the bis-THF alcohol is arguably the most challenging aspect of the Darunavir

synthesis due to its three contiguous stereocenters. Numerous strategies have been

developed, each with distinct advantages and drawbacks.

Strategy A: Photocycloaddition and Enzymatic
Resolution
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This approach leverages a [2+2] photocycloaddition reaction between furan and a protected

glycolaldehyde, followed by hydrogenation and enzymatic resolution to achieve high

enantiopurity.[5][6][7] This pathway is notable for its efficiency in constructing the core bicyclic

system in a one-pot procedure.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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